molecular formula C18H24N4O4S B2967720 N,N-bis(2-methoxyethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 921468-62-4

N,N-bis(2-methoxyethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No. B2967720
CAS RN: 921468-62-4
M. Wt: 392.47
InChI Key: CKMINJUKSAYVDY-UHFFFAOYSA-N
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Description

N,N-bis(2-methoxyethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, commonly known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, making it a promising target for cancer therapy.

Scientific Research Applications

Glutaminase Inhibition

N,N-bis(2-methoxyethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is closely related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). The analogs of BPTES have been studied for their potential in inhibiting GLS, which could be significant in cancer therapy. One such analog demonstrated similar potency to BPTES, suggesting its potential application in inhibiting the growth of certain cancer cell lines (Shukla et al., 2012).

Optoelectronic Properties

Studies on thiazole-based polythiophenes, which are structurally related to N,N-bis(2-methoxyethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, have shown that they possess unique optoelectronic properties. These properties are critical for applications in areas such as conducting polymers and potentially in advanced electronic materials (Camurlu & Guven, 2015).

Synthesis of Heterocycles

The compound is relevant in the synthesis of various heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals. For example, a related compound, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, has been used for the efficient synthesis of different five and six-membered heterocycles (Mahata et al., 2003).

Antiplatelet Activity

Compounds structurally similar to N,N-bis(2-methoxyethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide have been investigated for their potential as antiplatelet agents. These studies focus on the design and synthesis of compounds that can inhibit platelet aggregation, which is a crucial factor in thrombotic diseases (Nakada et al., 1990).

Antimicrobial Activities

Thiazole derivatives have been explored for their antimicrobial properties. A study on novel thiazoles incorporating pyrazole moiety demonstrated significant antibacterial and antifungal activities. This indicates the potential use of related compounds in developing new antimicrobial agents (Saravanan et al., 2010).

properties

IUPAC Name

N,N-bis(2-methoxyethyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-25-10-8-22(9-11-26-2)16(23)12-15-13-27-18(20-15)21-17(24)19-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMINJUKSAYVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(2-methoxyethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

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